molecular formula C11H20N4O5 B3121628 H-Ala-Ala-Gln-OH CAS No. 290312-62-8

H-Ala-Ala-Gln-OH

Cat. No.: B3121628
CAS No.: 290312-62-8
M. Wt: 288.3 g/mol
InChI Key: BUANFPRKJKJSRR-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Gln-OH is a dipeptide consisting of alanine and glutamine . It is widely used in medical and nutritional fields . It is a stable substitute for glutamine in cell culture media, tolerating autoclaving and liberating a lower amount of undesired ammonia than glutamine . It has also found use as a glutamine source in parenteral nutrition .


Synthesis Analysis

The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity . Immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . Calcium alginate beads were found to be the most proper entrapment carrier for the production of Ala-Gln .


Molecular Structure Analysis

The this compound molecule contains a total of 39 bonds. There are 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H20N4O5 and an average mass of 288.300 Da . It has a boiling point of 747.1±60.0 °C at 760 mmHg and a flash point of 405.6±32.9 °C . It has 9 H bond acceptors, 7 H bond donors, 8 freely rotating bonds, and 1 rule of 5 violations .

Scientific Research Applications

Protective Effects in Biological Systems

Research has demonstrated the protective effects of amino acids like alanine (Ala) and glutamine (Gln) against oxidative damage in biological systems. For example, a study by Li et al. (2013) explored how these amino acids protect fish erythrocytes from hydroxyl radical-induced apoptosis and oxidative damage, suggesting their potential role in cellular defense mechanisms against oxidative stress (Li et al., 2013).

Conformational Studies and Chemical Reactions

The conformation and reactivity of amino acids in the presence of hydroxyl radicals were investigated to understand their role in protein unfolding and diseases. Owen et al. (2012) conducted a theoretical study comparing the hydrogen abstraction reaction cycles of glycine and alanine residues, providing insights into the molecular basis of peptide and protein reactivity (Owen et al., 2012).

Fermentative Production and Structural Analysis

Technological advances have enabled the fermentative production of dipeptides like L-Alanyl-L-Glutamine, highlighting the importance of efficient manufacturing methods for clinical and nutritional applications. Tabata and Hashimoto (2007) described a novel method using a metabolically engineered Escherichia coli strain, showcasing the potential for scalable production (Tabata & Hashimoto, 2007).

Mechanism of Action

Target of Action

H-Ala-Ala-Gln-OH, a tripeptide, is a by-product formed during the synthesis of the dipeptide Ala-Gln . The primary targets of this compound are cells in culture media and in the human body where it serves as a source of glutamine .

Mode of Action

This compound interacts with its targets by providing a stable substitute for glutamine (Gln) in cell culture media . It tolerates autoclaving and liberates a lower amount of undesired ammonia than Gln . This makes it a preferred choice in various applications, including parenteral nutrition .

Biochemical Pathways

The compound plays a role in the biochemical pathways involving glutamine. Glutamine is an essential nutrient required for the production of biomass and as a source of energy . This compound, being a stable substitute for glutamine, can influence these pathways by ensuring a steady supply of glutamine .

Pharmacokinetics

Upon entering the body, this compound is quickly broken down by various organ tissues into Ala and Gln through the action of dipeptidases . Its half-life is approximately 3.8 minutes, and only a small amount of this compound (about 1-2% of the intake) is excreted in the urine . The kidneys play a crucial role in clearing this compound from the plasma .

Result of Action

The breakdown of this compound results in the release of glutamine, which is a vital nutrient for cell growth and differentiation . It can effectively reverse intestinal mucosal atrophy, enhance intestinal immune function, and prevent intestinal bacterial translocation . This makes it effective in improving the intestinal barrier function and immune function in critically ill patients, post-gastrointestinal surgery patients, and burn patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable in cell culture media that tolerate autoclaving . .

Safety and Hazards

H-Ala-Ala-Gln-OH is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of accident or unwellness, seek medical advice immediately . If inhaled, remove the person to fresh air and keep comfortable for breathing . After contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth .

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The dipeptide is hydrolyzed by amino acid arylamidase (AAA) to glutamine and alanine . Glutamine is then deaminated by glutaminase (GLNase) to glutamate, and oxidized by glutamate oxidase (GOD) to α-keto-glutarate, ammonia, and hydrogen peroxide .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The dipeptide is heat-stable and shows no spontaneous breakdown. In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .

Molecular Mechanism

The mechanism of action of this compound involves its hydrolysis by AAA to glutamine and alanine. Glutamine is then deaminated by GLNase to glutamate, and oxidized by GOD to α-keto-glutarate, ammonia, and hydrogen peroxide . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The dipeptide is stable and does not spontaneously break down . The degradation of this compound is detected under prolonged incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AAA, GLNase, and GOD

Transport and Distribution

This compound is transported and distributed within cells and tissues

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUANFPRKJKJSRR-ACZMJKKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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